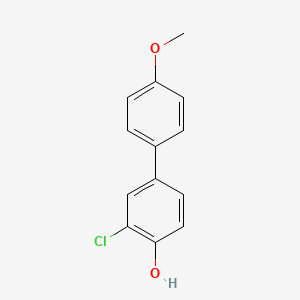

2-Chloro-4-(4-methoxyphenyl)phenol

Description

2-Chloro-4-(4-methoxyphenyl)phenol is a chlorinated phenolic compound featuring a chlorine atom at the ortho-position (C2) and a 4-methoxyphenyl group at the para-position (C4) of the phenol ring. This structure confers unique physicochemical properties, including moderate polarity due to the electron-donating methoxy group (-OMe) and the electron-withdrawing chlorine atom. The compound is primarily utilized in research and industrial applications, such as intermediates in organic synthesis or specialty chemicals .

Properties

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTLALIYIIFAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514801 | |

| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85972-64-1 | |

| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalyst Systems: Lewis Acids and Diaryl Sulfides

The synergy between Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulfides (e.g., diphenyl sulfide) is critical for achieving high ortho-selectivity. Lewis acids polarize the chlorinating agent (Cl₂ or SO₂Cl₂), generating an electrophilic Cl⁺ species, while diaryl sulfides modulate the catalyst’s electronic environment, stabilizing intermediates and suppressing para-substitution. For instance, in the chlorination of 4-methylphenol, a combination of AlCl₃ (1% by weight) and diphenyl sulfide (1% by weight) yielded 96.4% selectivity for 2-chloro-4-methylphenol at 25–30°C.

Table 1: Catalyst Performance in 4-Methylphenol Chlorination

| Catalyst System | Temp (°C) | Cl₂ (mol/mol) | Selectivity (%) | Residual 4-Methylphenol (%) |

|---|---|---|---|---|

| AlCl₃ + Diphenyl Sulfide | 25–30 | 1.0 | 96.4 | 1.8 |

| FeCl₃ + Diphenyl Sulfide | 23–25 | 1.0 | 95.77 | 0.90 |

| AlCl₃ (1.5%) | 23–25 | 1.0 | 94.9 | 0.90 |

Stoichiometric Control of Chlorinating Agents

The molar ratio of chlorinating agent to substrate directly influences conversion and selectivity. Substoichiometric chlorine (0.95–1.1 mol per mole of phenol) minimizes over-chlorination while ensuring near-complete substrate consumption. For example, using 1.0 mol of Cl₂ per mole of 4-methylphenol resulted in ≤1% residual starting material and ≥95% selectivity. Excess chlorine promotes dichlorination and quinoid byproducts, complicating purification.

Reaction Parameter Optimization for 4-(4-Methoxyphenyl)phenol

Temperature and Solvent Effects

The patent methodology specifies a broad temperature range (0–100°C), but optimal selectivity for 2-chloro-4-methylphenol occurred at 25–30°C. For the bulkier 4-(4-methoxyphenyl)phenol, slightly elevated temperatures (30–40°C) may enhance reaction kinetics without compromising selectivity. Solvent-free conditions are preferred to avoid side reactions, though polar aprotic solvents (e.g., dichloromethane) could assist in dissolving the methoxyphenyl-substituted substrate.

Substrate Electronic Effects

The electron-donating methoxy group on the 4-phenyl substituent may increase the phenol ring’s electron density, accelerating chlorination but potentially reducing ortho-selectivity. Compensatory adjustments, such as increasing the Lewis acid concentration (2–5% by weight) or employing stronger electron-deficient diaryl sulfides (e.g., 4,4'-dichlorodiphenyl sulfide), could counteract this effect.

Work-up and Purification Strategies

Distillation-Based Isolation

Post-reaction mixtures are typically subjected to preliminary distillation under vacuum to remove catalyst residues, followed by fractional distillation to isolate the desired product. For 2-chloro-4-methylphenol, this approach achieved >99% purity with <0.5% residual 4-methylphenol. Adapting this to 2-chloro-4-(4-methoxyphenyl)phenol would require careful temperature control to prevent decomposition of the methoxyphenyl group.

Crystallization as an Alternative

High-melting-point products like 2-chloro-4-(4-methoxyphenyl)phenol may benefit from recrystallization using ethanol-water mixtures, leveraging differences in solubility between the product and regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)phenol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.

Medicine: It is investigated for its potential use in developing new antimicrobial agents.

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(4-methoxyphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves the targeting of membrane proteins and lipids, disrupting the normal function of the microbial cell .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-4-(4-methoxyphenyl)phenol with analogous chlorinated phenolic derivatives:

Key Observations :

- Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-polar derivatives like 2-Chloro-4-phenylphenol .

Toxicity and Drug-Likeness

- 2-Chloro-4-(4-methoxyphenyl)phenol: Classified as mispredictive in genotoxicity models due to challenges in representing halogen atoms and aromatic amines in descriptor-based algorithms. This limits its applicability in drug development despite structural similarities to bioactive molecules .

- MMPP [(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol]: A related anti-arthritic compound with improved drug-likeness (higher solubility, lower toxicity) achieved by replacing chlorine with a propenyl-methoxy group. MMPP inhibits STAT3 signaling, demonstrating the importance of substituent optimization for therapeutic efficacy .

- 2-Chloro-4-(3,5-difluorophenyl)phenol: Used as a high-purity intermediate in pharmaceuticals, highlighting that fluorine substituents can mitigate toxicity concerns while maintaining synthetic utility .

Research Findings and Challenges

- Toxicity Prediction : Machine learning models struggle with halogenated aromatics due to inadequate descriptors for chlorine’s steric and electronic effects. Multi-model consensus approaches are recommended for accurate risk assessment .

- Substituent Effects : Methoxy groups improve solubility but may reduce metabolic stability, whereas fluorine enhances lipophilicity and bioavailability. Chlorine’s trade-off between reactivity and toxicity necessitates careful design .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(4-methoxyphenyl)phenol, and how can reaction conditions be optimized?

A common method involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-methoxyphenylboronic acid with 2-chloro-4-bromophenol under Suzuki-Miyaura conditions (Pd catalyst, base, and polar solvent like DMF) . Optimization includes:

Q. How should researchers characterize this compound, and what spectroscopic benchmarks are critical?

Key characterization methods:

Q. What are the stability and solubility considerations for this compound in experimental workflows?

- Solubility : Soluble in DMSO, DMF, and methanol; limited in water. Use polar aprotic solvents for reactions .

- Stability : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

- X-ray Diffraction : Single-crystal X-ray analysis confirms bond angles and hydrogen-bonding networks. Use SHELXL for refinement .

- Visualization : ORTEP-3 for 3D structure rendering (e.g., verifying dihedral angles between aromatic rings) .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs in crystal packing .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence electronic properties and reactivity?

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electron density distribution.

- Methoxy Group : Electron-donating (+M effect) directs electrophilic substitution to the para position .

- Chloro Group : Electron-withdrawing (-I effect) enhances oxidative stability .

- Experimental Validation : Hammett plots correlate substituent effects with reaction rates (e.g., bromination) .

Q. What strategies address discrepancies in reported biological activity data for structurally analogous compounds?

-

Case Study : Compare 2-Chloro-4-(4-methoxyphenyl)phenol with:

Compound Substituents Activity (IC₅₀, μM) Source A 2-Cl, 4-OMe 12.3 (Cancer cells) B 2-Br, 4-OMe 8.7 (Cancer cells) -

Methodological Adjustments :

- Standardize assays (e.g., MTT vs. ATP luminescence).

- Control solvent effects (DMSO concentration ≤0.1%) .

Q. What advanced analytical techniques are suitable for studying degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.